3-bromo-4,6-dichloro-1H-indole
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Overview
Description
3-bromo-4,6-dichloro-1H-indole: is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The presence of bromine and chlorine atoms in the indole ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4,6-dichloro-1H-indole typically involves the halogenation of indole derivatives. One common method is the bromination and chlorination of 1H-indole using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The halogenation reactions are carefully monitored to prevent over-halogenation and to achieve the desired substitution pattern .
Chemical Reactions Analysis
Types of Reactions: 3-bromo-4,6-dichloro-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: The presence of halogens makes the indole ring more reactive towards electrophilic substitution reactions.
Nucleophilic substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Electrophilic substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled temperatures.
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce indole-2,3-diones .
Scientific Research Applications
Chemistry: 3-bromo-4,6-dichloro-1H-indole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Indole derivatives, including this compound, have shown potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. They are studied for their interactions with biological targets and potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its halogenated structure imparts unique properties to the final products .
Mechanism of Action
The mechanism of action of 3-bromo-4,6-dichloro-1H-indole involves its interaction with various molecular targets. The halogen atoms enhance its binding affinity to specific enzymes and receptors. For example, in biological systems, it can inhibit certain enzymes by forming strong interactions with their active sites. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
- 3-bromo-1H-indole
- 4,6-dichloro-1H-indole
- 5-bromo-2-chloro-1H-indole
Comparison: 3-bromo-4,6-dichloro-1H-indole is unique due to the presence of both bromine and chlorine atoms at specific positions on the indole ring. This dual halogenation enhances its reactivity and potential for diverse chemical transformations compared to its mono-halogenated counterparts .
Properties
CAS No. |
1690785-82-0 |
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Molecular Formula |
C8H4BrCl2N |
Molecular Weight |
264.93 g/mol |
IUPAC Name |
3-bromo-4,6-dichloro-1H-indole |
InChI |
InChI=1S/C8H4BrCl2N/c9-5-3-12-7-2-4(10)1-6(11)8(5)7/h1-3,12H |
InChI Key |
BCWIYVQHHHFMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2Br)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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